molecular formula C11H16N2O3 B3103898 L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- CAS No. 1452575-88-0

L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-

Cat. No.: B3103898
CAS No.: 1452575-88-0
M. Wt: 224.26 g/mol
InChI Key: WNRJQVYDTWFURB-JTQLQIEISA-N
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Description

L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-: is a compound that combines the amino acid L-Proline with an isoxazole derivative. Isoxazole is a five-membered heterocycle containing one oxygen and one nitrogen atom at adjacent positions.

Mechanism of Action

Target of Action

. This suggests that the compound may interact with a variety of biological targets.

Mode of Action

They are recognized to be beneficial as ergogenic dietary substances .

Biochemical Pathways

It is involved in the Michael addition of dimethyl malonate to alfa-beta-unsaturated aldehydes . It is a precursor of hydroxyproline in collagen .

Pharmacokinetics

. This solubility profile may impact the compound’s bioavailability.

Action Environment

, which means it absorbs moisture from the environment. This property could potentially influence the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-, participates in various biochemical reactions. It is a versatile organocatalyst for the synthesis of new spirooxindole derivatives . It also interacts with lipid oxidation products, potentially modifying their formation and reaction path . The enzymes it interacts with include proline oxidase (POX/PRODH), which catalyzes the first step in proline degradation .

Cellular Effects

The effects of L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-, on cells are multifaceted. It influences cell function by modulating cellular metabolism and gene expression . It also contributes to the overall uptake of proline in HeLa cells .

Molecular Mechanism

The molecular mechanism of action of L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-, involves its interaction with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-, change over time. It has been found to stabilize conjugated diene and decrease hydroperoxide and hexanal levels as temperature increases .

Dosage Effects in Animal Models

The effects of L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-, vary with different dosages in animal models. High doses of this compound could potentially lead to toxicity levels and amino acid imbalances in the body .

Metabolic Pathways

L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-, is involved in several metabolic pathways. It is a key player in proline metabolism, which is a critical pathway in the metabolic rewiring that sustains cancer cells’ proliferation, survival, and metastatic spread .

Transport and Distribution

L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-, is transported and distributed within cells and tissues. The amino acid transporter PAT1 and the Na±dependent proline transporter SIT1 are involved in its transport .

Subcellular Localization

It is known that proline metabolism enzymes are localized in various subcellular compartments, including the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- typically involves the reaction of L-Proline with a suitable isoxazole derivative. One common method is the copper(I)-catalyzed one-pot synthesis, where nitrile oxides and terminal acetylenes react to form 3,5-disubstituted isoxazoles . This method is regioselective and experimentally convenient.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of environmentally friendly solvents and conditions is often preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Sodium borohydride, ethanol as a solvent.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Comparison with Similar Compounds

  • N-[(3,5-Dimethyl-4-isoxazolyl)methyl]aniline
  • 3-(1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione

Uniqueness: L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]- is unique due to its combination of the proline moiety with the isoxazole ring, which imparts distinct catalytic and biological properties . This combination is not commonly found in other similar compounds, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

(2S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-7-9(8(2)16-12-7)6-13-5-3-4-10(13)11(14)15/h10H,3-6H2,1-2H3,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRJQVYDTWFURB-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)CN2CCC[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601231511
Record name L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1452575-88-0
Record name L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1452575-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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